

SRT 1460: Application Notes and Experimental Protocols for Cell Culture

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Compound of Interest

Compound Name: SRT 1460

Cat. No.: B1681105

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For Researchers, Scientists, and Drug Development Professionals

Introduction

SRT 1460 is a small molecule compound identified as a potent activator of Sirtuin 1 (SIRT1), a NAD-dependent deacetylase.[1][2][3] SIRT1 is a key regulator of various cellular processes, including stress resistance, metabolism, apoptosis, and autophagy.[4][5][6][7] **SRT 1460** has been investigated for its potential therapeutic applications in age-related diseases and cancer. [8] These application notes provide detailed protocols for the use of **SRT 1460** in cell culture experiments, including cell viability assays and the assessment of autophagy.

Note on Mechanism of Action: It is important to note that there is a scientific controversy regarding the direct activation of SIRT1 by **SRT 1460**. Some studies suggest that the observed activation in cell-free assays may be an artifact of the experimental setup, specifically the use of fluorophore-labeled peptide substrates. Researchers should consider this controversy when interpreting their results.

Data Presentation

Solubility and Stock Solution Preparation

SRT 1460 is soluble in dimethyl sulfoxide (DMSO). For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO.

Property	Value	Source
Molecular Weight	507.6 g/mol	[3]
Solubility (DMSO)	≥ 20 mg/mL (39.4 mM)	[3]
Recommended Stock Concentration	10 mM in DMSO	[1][2]
Storage of Stock Solution	-20°C for up to 1 year or -80°C for up to 2 years	[1]

Protocol for Stock Solution Preparation (10 mM):

- Weigh out 5.08 mg of **SRT 1460** powder.
- Dissolve in 1 mL of high-purity DMSO.
- Mix thoroughly by vortexing until the powder is completely dissolved.
- Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
- Store aliquots at -20°C or -80°C.

In Vitro Efficacy: EC1.5 and IC50 Values

SRT 1460 has been shown to activate SIRT1 in cell-free assays and inhibit the viability of various cancer cell lines.

Parameter	Cell Line / Assay	Value	Source
EC1.5 (SIRT1 Activation)	Cell-free assay	2.9 μ M	[1]
IC50 (Cell Viability, 72h)	Panc-1 (Pancreatic Cancer)	0.66 \pm 0.02 μ M	[1]
Patu8988t (Pancreatic Cancer)	1.62 \pm 0.13 μ M	[1]	
SU86.86 (Pancreatic Cancer)	2.31 \pm 0.23 μ M	[1]	
HPDE (Normal Pancreatic Duct Epithelial)	2.39 \pm 0.29 μ M	[1]	

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes the use of an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of **SRT 1460** on the viability of adherent cells, such as pancreatic cancer cell lines.

Materials:

- **SRT 1460** stock solution (10 mM in DMSO)
- Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
- Adherent cells of interest (e.g., Panc-1, Patu8988t)
- 96-well cell culture plates
- MTT solution (5 mg/mL in PBS)
- DMSO (for solubilizing formazan crystals)

- Phosphate-buffered saline (PBS)
- Multichannel pipette
- Plate reader (570 nm absorbance)

Procedure:

- Cell Seeding:
 - Trypsinize and count the cells.
 - Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 μ L of complete culture medium.
 - Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of **SRT 1460** in complete culture medium from the 10 mM stock solution. A typical concentration range to test is 0.1 μ M to 10 μ M.
 - Include a vehicle control (DMSO at the same final concentration as the highest **SRT 1460** concentration).
 - Carefully remove the medium from the wells and add 100 μ L of the medium containing the desired concentrations of **SRT 1460** or vehicle control.
 - Incubate for the desired treatment period (e.g., 72 hours).^{[1][8]}
- MTT Addition and Incubation:
 - After the incubation period, add 10 μ L of MTT solution (5 mg/mL) to each well.
 - Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
- Formazan Solubilization:

- Carefully remove the medium from the wells without disturbing the formazan crystals.
- Add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Gently pipette up and down to ensure complete solubilization.
- Data Acquisition:
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate cell viability as a percentage of the vehicle-treated control.

Autophagy Induction Assessment (Western Blot for LC3-I/II)

This protocol details the detection of autophagy induction by **SRT 1460** through the analysis of LC3-I to LC3-II conversion via Western blotting. An increase in the lipidated form, LC3-II, is a hallmark of autophagy.^[1]

Materials:

- **SRT 1460** stock solution (10 mM in DMSO)
- Complete cell culture medium
- Cells of interest (e.g., H9c2 cardiomyocytes, pancreatic cancer cells)
- 6-well cell culture plates
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA protein assay kit
- Laemmli sample buffer (4x)
- SDS-PAGE gels (e.g., 12-15% acrylamide)
- PVDF membrane

- Transfer buffer
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibody against LC3 (e.g., rabbit anti-LC3)
- Primary antibody against a loading control (e.g., mouse anti- β -actin or anti-GAPDH)
- HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

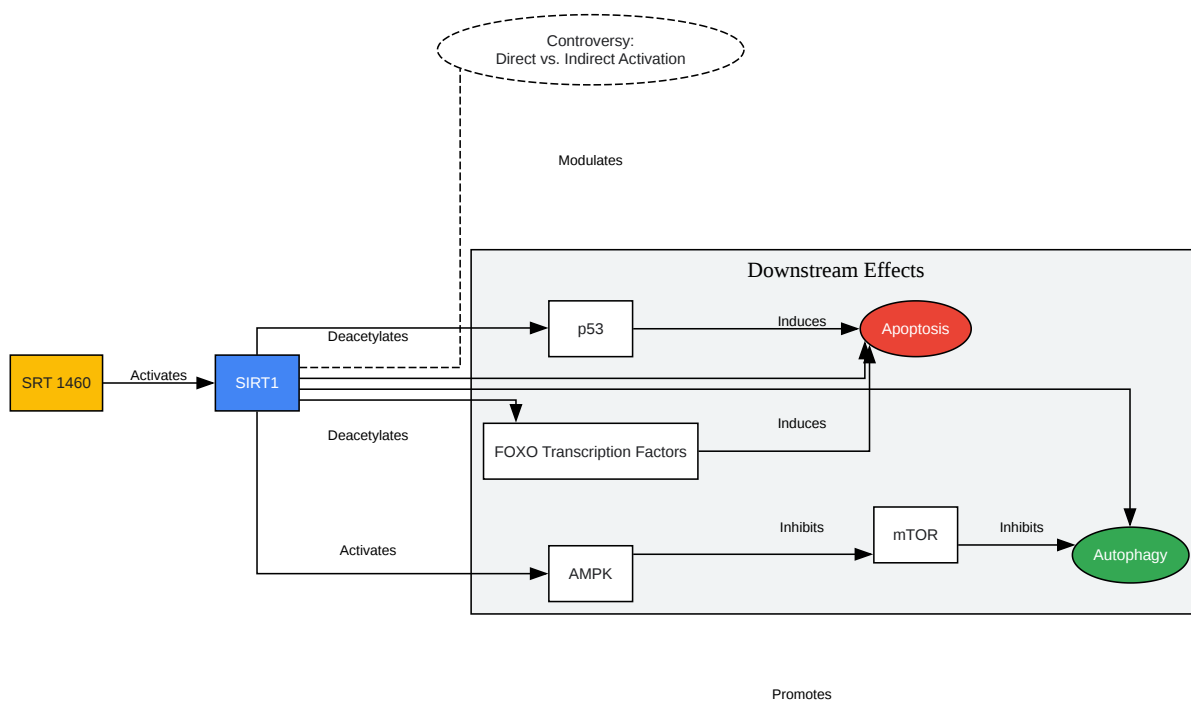
Procedure:

- Cell Seeding and Treatment:
 - Seed cells in 6-well plates and grow to 70-80% confluency.
 - Treat cells with **SRT 1460** at the desired concentration (e.g., 5 μ M) for a specified time (e.g., 16 hours).[1] Include a vehicle control.
- Cell Lysis and Protein Quantification:
 - Wash the cells twice with ice-cold PBS.
 - Add 100-150 μ L of RIPA lysis buffer to each well and scrape the cells.
 - Incubate the lysate on ice for 30 minutes, with occasional vortexing.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C.
 - Collect the supernatant and determine the protein concentration using a BCA assay.
- Sample Preparation and SDS-PAGE:
 - Normalize the protein concentration for all samples.

- Add Laemmli sample buffer to the lysates and boil for 5 minutes at 95°C.
- Load 20-30 µg of protein per lane on an SDS-PAGE gel.
- Western Blotting:
 - Transfer the separated proteins to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times with TBST.
 - Apply ECL substrate and visualize the bands using an imaging system.
 - Strip the membrane and re-probe with the loading control antibody, or run a parallel gel for the loading control.
- Data Analysis:
 - Quantify the band intensities for LC3-II and the loading control.
 - Normalize the LC3-II intensity to the loading control.
 - Compare the normalized LC3-II levels between treated and control samples. An increase in the LC3-II/loading control ratio indicates autophagy induction.

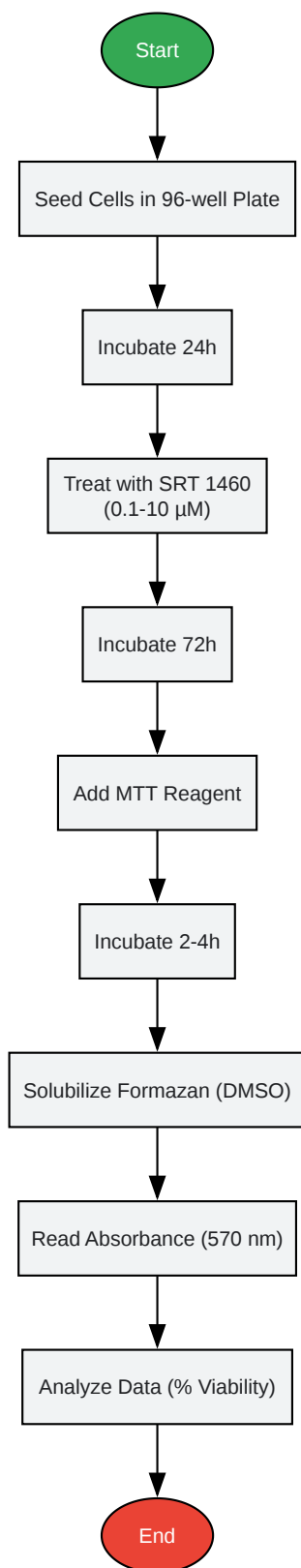
Visualizations

Signaling Pathways and Experimental Workflows



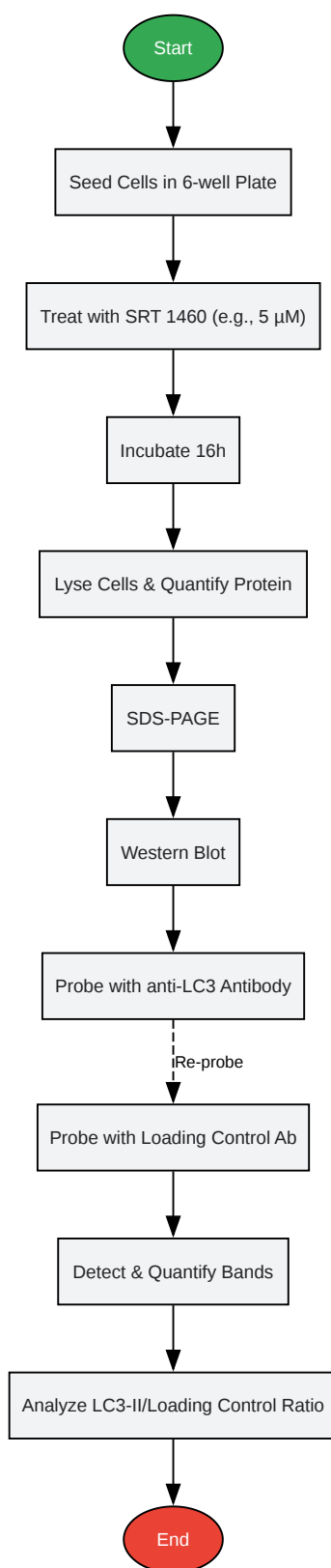
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Caption: Proposed signaling pathway of **SRT 1460** through SIRT1 activation.



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Caption: Experimental workflow for the cell viability (MTT) assay.



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Caption: Experimental workflow for autophagy assessment by Western blot.

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